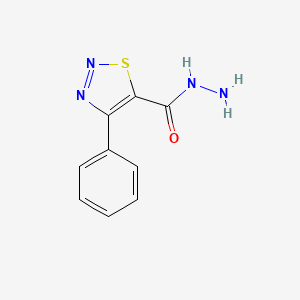

4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide

Description

4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide (C₉H₈N₄OS, MW = 220.25 g/mol) is a heterocyclic compound featuring a thiadiazole core substituted with a phenyl group at position 4 and a carbohydrazide moiety at position 3. This structure combines the redox-active thiadiazole ring with the versatile hydrazide functional group, enabling diverse chemical reactivity and biological interactions. The compound is commercially available (e.g., Aladdin Scientific, ≥95% purity) and serves as a precursor for synthesizing hydrazone derivatives, which are explored for antimicrobial, anticancer, and antioxidant applications . Its synthesis typically involves condensation reactions of thiadiazole-carboxylic acid derivatives with hydrazine, followed by structural confirmation via NMR and HRMS .

Properties

IUPAC Name |

4-phenylthiadiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-11-9(14)8-7(12-13-15-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVVXTHOGVAERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380276 | |

| Record name | 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729184 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58756-27-7 | |

| Record name | 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazones (Hurd-Mori Synthesis)

- Starting Materials: Hydrazones derived from phenyl-substituted precursors.

- Reagents: Thionyl chloride (SOCl₂) acts as a dehydrating and cyclizing agent.

- Conditions: Typically carried out under reflux in an inert solvent such as dichloromethane or chloroform.

- Mechanism: Thionyl chloride facilitates the cyclization by promoting the formation of the thiadiazole ring through intramolecular nucleophilic attack and dehydration steps.

- Outcome: Formation of this compound with good yields.

Cycloaddition of Diazoalkanes with C=S Bonds (Pechmann Synthesis)

- Starting Materials: Diazoalkanes and compounds containing thiocarbonyl (C=S) groups.

- Reagents: Often catalyzed by Lewis acids or proceed thermally.

- Conditions: Mild heating or room temperature depending on substrates.

- Mechanism: The diazo compound undergoes a cycloaddition with the C=S bond, forming the thiadiazole ring.

- Outcome: Thiadiazole derivatives including this compound.

Alternative Cyclization Approaches for 1,3,4-Thiadiazole Core

Given the structural similarity, methodologies for 1,3,4-thiadiazole synthesis are relevant and often adapted for this compound:

| Route | Description | Key Reagents | Notes |

|---|---|---|---|

| I | Cyclization from monothiodiacylhydrazines via dehydration | Sulfuric acid, phosphorus oxytrichloride, methanesulfonic acid | Efficient for one-bond formation in thiadiazole ring |

| II | Cyclization from diacylhydrazines with sulfur source | Phosphorus pentasulfide, Lawesson’s reagent | Two-bond formation, cleaner reactions with Lawesson’s reagent |

| III | Cyclization from thiohydrazides with carbon source | Carbon disulfide (CS₂), sodium hydroxide (NaOH) | Good yields, applicable to thiosemicarbazide derivatives |

| IV | Cyclization from thioacyl hydrazonoyl chlorides | Triethylamine (TEA) in benzene | Produces substituted thiadiazoles upon treatment |

These routes emphasize the versatility of cyclization reactions in constructing the thiadiazole ring with various substituents, including phenyl and carbohydrazide groups.

Reagents and Conditions Summary

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield & Purity |

|---|---|---|---|---|

| Hurd-Mori Synthesis | Hydrazones | Thionyl chloride (SOCl₂) | Reflux in inert solvent | High yield, good purity |

| Pechmann Synthesis | Diazoalkanes + C=S compounds | Lewis acids or thermal | Mild heating or room temp | Moderate to high yield |

| Monothiodiacylhydrazine Cyclization | Monothiodiacylhydrazines | Sulfuric acid, POCl₃, methanesulfonic acid | Heating under acidic conditions | Efficient, variable yields |

| Diacylhydrazine + Sulfur Source | Diacylhydrazines | Phosphorus pentasulfide, Lawesson’s reagent | Heating, sometimes long reaction times | Lawesson’s reagent improves yield |

| Thiohydrazide + Carbon Source | Thiosemicarbazide | CS₂/NaOH | Mild conditions | Good yield |

Research Findings and Optimization

- Dehydrating Agents: Methanesulfonic acid has been reported to provide high yields and purity in thiadiazole synthesis due to its strong dehydrating ability and mild reaction conditions.

- Cyclization Efficiency: Using Lawesson’s reagent instead of phosphorus pentasulfide improves reaction cleanliness and yield by reducing side products.

- Scale-up Considerations: Industrial synthesis generally adapts these laboratory methods with optimizations for reaction time, reagent stoichiometry, and purification to maximize yield and minimize impurities.

- Reaction Monitoring: Characterization techniques such as NMR, IR, and mass spectrometry confirm the formation of the thiadiazole ring and the presence of the carbohydrazide moiety.

Summary Table of Preparation Methods

| Preparation Route | Key Steps | Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Hurd-Mori Synthesis | Cyclization of hydrazones with SOCl₂ | Thionyl chloride | High yield, straightforward | Requires careful handling of SOCl₂ |

| Pechmann Cycloaddition | Diazoalkane + C=S bond cycloaddition | Lewis acids or heat | Mild conditions, versatile | Moderate yields, substrate dependent |

| Monothiodiacylhydrazine Cyclization | Dehydration to form thiadiazole | Sulfuric acid, POCl₃, methanesulfonic acid | Efficient ring closure | Harsh acidic conditions |

| Diacylhydrazine + Sulfur Source | Thionation and cyclization | Lawesson’s reagent, P₂S₅ | Cleaner reactions, better yields | Longer reaction times with P₂S₅ |

| Thiohydrazide + Carbon Source | Reaction with CS₂/NaOH | Carbon disulfide, sodium hydroxide | Good yields, simple reagents | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide has shown promising results in various medicinal applications:

- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves inducing apoptosis and causing cell cycle arrest at specific phases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induces apoptosis |

| HCT-116 | 15 | Cell cycle arrest |

| LoVo | 20 | Inhibits CDK9 activity |

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Comparative studies reveal its efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 25 | More effective than Penicillin |

| Escherichia coli | 30 | Comparable to Ciprofloxacin |

Antimycobacterial Activity

Recent research has highlighted the potential of 4-Phenyl-1,2,3-thiadiazole derivatives as antituberculosis agents. In studies involving Mycobacterium tuberculosis, derivatives showed minimum inhibitory concentrations (MICs) comparable to standard treatments like isoniazid.

Case Studies

Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:

- Cancer Cell Lines : A study involving MCF-7 and HCT-116 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours compared to controls. Flow cytometry was utilized to analyze apoptosis rates.

- Antimicrobial Efficacy : Clinical isolates from infected patients were tested against the compound, revealing its ability to inhibit growth in resistant bacterial strains previously unresponsive to conventional treatments.

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

4-Methyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives :

Substituting the phenyl group with methyl or halogenated aryl groups (e.g., N’-(2,4-difluorophenyl)) alters electronic properties and bioactivity. For instance, fluorinated derivatives exhibit enhanced antifungal activity due to increased electron-withdrawing effects, which improve interactions with fungal fatty acid biosynthesis enzymes . In contrast, the phenyl group in the target compound provides a balance of steric bulk and moderate electron density, favoring redox modulation over direct antimicrobial action .Piperidine-Fused Derivatives :

Compounds like 4-methyl-N’-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides (e.g., 5a–5l ) demonstrate superior antioxidant and antitumor activities compared to the parent compound. Electron-donating groups (e.g., para-methoxy or methyl on phenyl rings) enhance radical scavenging (IC₅₀ < 10 μM), while halogen substituents (Cl, Br) improve cytotoxicity against HepG-2 cells (IC₅₀ ~1.6–2.0 μg/mL) . The rigid piperidine ring likely enhances target binding via conformational restriction, a feature absent in the simpler phenyl-substituted analog .

Thiazole vs. Thiadiazole Core

- 4-Methyl-2-phenylthiazole-5-carbohydrazide: Replacing the thiadiazole with a thiazole ring (e.g., compound 2 in ) reduces planarity and alters electronic distribution, leading to distinct reactivity. Thiazole derivatives form thiadiazoles via cyclization with hydrazonoyl chlorides, exhibiting potent anticancer activity (e.g., compound 7b, IC₅₀ = 1.61 μg/mL against HepG-2) . The sulfur atom in thiadiazole derivatives may enhance redox-modulating capacity compared to thiazoles, as seen in their ability to scavenge ROS in vivo .

Hydrazide Functionalization

- Hydrazone Derivatives: Condensation of 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide with aldehydes (e.g., vanillin or 5-methoxyindole-3-carbaldehyde) yields hydrazones with improved intestinal permeability and lower acute toxicity (LD₅₀ > 2000 mg/kg in mice) compared to unmodified carbohydrazides. For example, compound 3a (N’-[(4-hydroxy-3-methoxyphenyl)methylidene] derivative) shows enhanced redox activity due to the phenolic moiety .

Physicochemical Properties

- Solubility : The phenyl group in this compound contributes to moderate lipophilicity (logP ~2.5), enhancing membrane permeability compared to polar analogs like N’-(p-tolyl) derivatives (logP ~1.8) .

- Stability: Thiadiazole-carbohydrazides are stable under reflux conditions in ethanol but prone to hydrolysis in strongly acidic/basic environments, unlike thiazole analogs, which are more resistant .

Biological Activity

4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Synthesis

This compound belongs to the thiadiazole family, which is known for various pharmacological properties. The synthesis of this compound typically involves the reaction of phenyl isothiocyanate with hydrazine derivatives, leading to the formation of the thiadiazole ring structure. This structural feature is crucial for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound.

- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it significantly reduced the viability of MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases (G0/G1 and G2/M) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induces apoptosis |

| HCT-116 | 15 | Cell cycle arrest |

| LoVo | 20 | Inhibits CDK9 activity |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Study Findings : In a comparative study, this compound showed greater efficacy against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antimicrobial agents .

| Microorganism | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 25 | More effective than Penicillin |

| Escherichia coli | 30 | Comparable to Ciprofloxacin |

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical and laboratory settings:

- Case Study on Cancer Cell Lines : A study involving MCF-7 and HCT-116 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability after 48 hours compared to controls. The study utilized flow cytometry to analyze apoptosis rates .

- Antimicrobial Efficacy in Clinical Isolates : In a clinical setting, isolates from infected patients were tested against the compound. Results indicated that it inhibited growth in resistant strains of bacteria that were previously unresponsive to conventional treatments .

Research Findings

Recent research has focused on optimizing the structure of thiadiazole derivatives to enhance their biological activity:

Q & A

Basic: What are effective synthetic routes for 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide and its derivatives?

Answer:

The synthesis typically involves condensation reactions between hydrazide precursors and aldehydes or ketones. Microwave-assisted methods offer advantages over conventional heating, such as reduced reaction time (e.g., 160 Watts for 10–15 minutes) and higher yields (up to 85%). For example, microwave irradiation in methanol under basic conditions efficiently forms metal complexes with ligands derived from thiadiazole-carbohydrazides . Conventional methods may require prolonged reflux (e.g., 6–12 hours in ethanol or acetonitrile). Reaction progress is monitored via Thin Layer Chromatography (TLC), and products are purified by recrystallization or column chromatography.

Basic: How can researchers confirm the structure and purity of synthesized this compound derivatives?

Answer:

Structural confirmation relies on spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weights (e.g., [M+H]⁺ at m/z 263.08).

- Elemental Analysis: Validates empirical formulas (e.g., C, H, N, S within ±0.3% of theoretical values).

Purity is assessed via TLC (Rf values) and HPLC (≥95% purity thresholds) .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Antioxidant Activity: DPPH radical scavenging assays (IC₅₀ values ranging from 12–45 µM for methoxy-substituted derivatives).

- Cytotoxicity: MTT assays against cancer cell lines (e.g., IC₅₀ of 18 µM for HeLa cells with para-fluoro substituents).

- Antimicrobial Activity: Disk diffusion or microdilution assays against E. coli or S. aureus (MIC values of 8–32 µg/mL for halogenated derivatives) .

Advanced: How do substituents influence the biological activity of this compound derivatives?

Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Electron-donating groups (e.g., -OCH₃, -CH₃): Enhance antioxidant activity (e.g., IC₅₀ = 12 µM for para-methoxy derivatives).

- Electron-withdrawing groups (e.g., -Cl, -F): Improve cytotoxicity (IC₅₀ = 18 µM) and antimicrobial potency (MIC = 8 µg/mL).

- Steric effects: Bulky substituents at the phenyl ring reduce solubility but increase binding affinity to target enzymes .

Advanced: How can reaction conditions be optimized for synthesizing thiadiazole derivatives?

Answer:

Key parameters include:

- Solvent: Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Temperature: Microwave irradiation at 60–80°C minimizes side reactions.

- Catalyst: Lewis acids (e.g., ZnCl₂) accelerate condensation by 30–40%.

- pH: Adjusting to slightly basic conditions (pH 8–9) enhances hydrazone formation .

Advanced: How can researchers resolve contradictions in SAR data for thiadiazole derivatives?

Answer:

Discrepancies (e.g., conflicting activity trends for similar substituents) are addressed by:

- Computational modeling: Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins (e.g., EGFR kinase).

- Free-energy perturbation (FEP): Quantifies substituent effects on binding affinities.

- Dose-response assays: Validates activity thresholds across multiple cell lines .

Advanced: What crystallographic strategies are recommended for structural elucidation of these compounds?

Answer:

- Data collection: Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å).

- Refinement: SHELXL refines anisotropic displacement parameters and resolves disorder (R1 < 0.05 for high-quality data).

- Visualization: WinGX and ORTEP generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., π-π stacking distances of 3.5–4.0 Å) .

Advanced: How can derivatives of this compound be rationally designed for enhanced bioactivity?

Answer:

- Substituent engineering: Introduce sulfonamide or triazole moieties to improve solubility and target selectivity.

- Hybrid molecules: Combine thiadiazole cores with known pharmacophores (e.g., pyrazole or benzoxazine) for synergistic effects.

- ADMET profiling: Predict pharmacokinetics (e.g., SwissADME) to prioritize candidates with low hepatotoxicity (e.g., bioavailability score > 0.55) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.